![molecular formula C12H9NS B14310833 7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene CAS No. 115163-02-5](/img/structure/B14310833.png)
7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene is a complex organic compound with a unique bicyclic structure. This compound is known for its interesting chemical properties and potential applications in various fields such as chemistry, biology, and industry. The molecular formula of this compound is C11H10NCS, and it features a bicyclic framework with an isothiocyanate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor followed by the introduction of the isothiocyanate group. The reaction conditions often require the use of strong bases and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the production.
Chemical Reactions Analysis
Types of Reactions
7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or other functional groups.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, leading to the formation of thiourea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiourea derivatives. These products can have diverse applications in various fields, including pharmaceuticals and materials science.
Scientific Research Applications
7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: Lacks the isothiocyanate group but shares the bicyclic framework.
11-Azabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: Contains a nitrogen atom in the bicyclic structure.
11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: Contains an oxygen atom in the bicyclic structure.
Uniqueness
7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene is unique due to the presence of the isothiocyanate group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in a wide range of chemical reactions and interact with biological targets in ways that similar compounds without the isothiocyanate group cannot.
Properties
CAS No. |
115163-02-5 |
|---|---|
Molecular Formula |
C12H9NS |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
2-isothiocyanatobicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C12H9NS/c14-9-13-12-7-3-5-10-4-1-2-6-11(12)8-10/h1-7H,8H2 |
InChI Key |
RIMGCVSPMNMLDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C1C(=CC=C2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


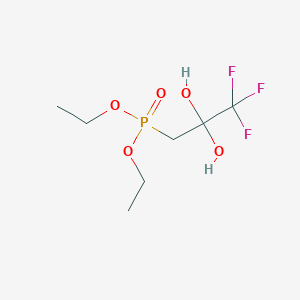
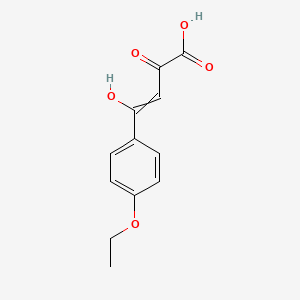
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)
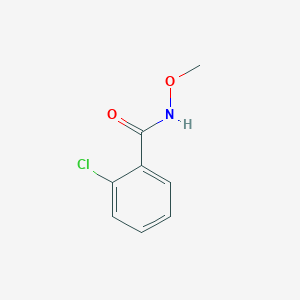

![N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine](/img/structure/B14310780.png)

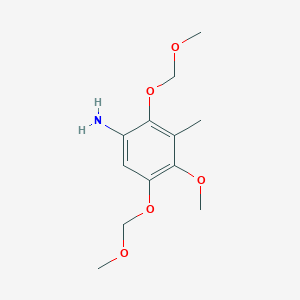
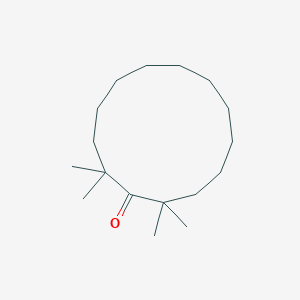

![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)
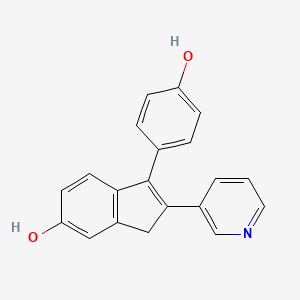
![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
